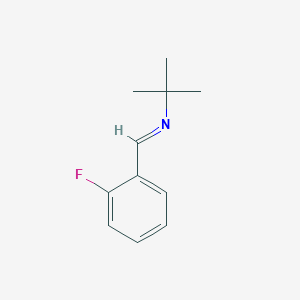

(E)-N-(2-Fluorobenzylidene)-2-methylpropan-2-amine

Description

Properties

IUPAC Name |

N-tert-butyl-1-(2-fluorophenyl)methanimine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c1-11(2,3)13-8-9-6-4-5-7-10(9)12/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNNKRLMSKZPAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=CC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-Fluorobenzylidene)-2-methylpropan-2-amine typically involves the condensation of 2-fluorobenzaldehyde with 2-methylpropan-2-amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-Fluorobenzylidene)-2-methylpropan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: The fluorine atom on the benzylidene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (E)-N-(2-Fluorobenzylidene)-2-methylpropan-2-amine as an anticancer agent. Research indicates that compounds with similar structures can act as inhibitors of mutant isocitrate dehydrogenase (IDH), which is implicated in various cancers, including gliomas and acute myeloid leukemia .

Neuroprotective Effects

The neuroprotective properties of fluorinated amines have been documented, suggesting that this compound may offer protective effects against neurodegenerative diseases. Its mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress .

Synthesis of Novel Compounds

This compound serves as a precursor for synthesizing other bioactive molecules. Its reactivity allows for the introduction of various functional groups, enabling the development of new pharmaceuticals with tailored properties .

Case Studies

Mechanism of Action

The mechanism of action of (E)-N-(2-Fluorobenzylidene)-2-methylpropan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Key Differences and Implications

Substituent Effects

- Fluorine vs. Other Halogens: The 2-fluorobenzylidene group in the target compound offers moderate electron-withdrawing effects, enhancing stability and influencing π-π stacking interactions.

- tert-Butyl Group : The tert-butyl moiety in all listed compounds enhances lipophilicity and metabolic stability. However, in nitrone derivatives (e.g., (Z)-N-(2-Bromo...amine oxide ), this group stabilizes the nitrone radical, critical for antioxidant activity .

Configuration and Reactivity

- E vs. Z Configuration : The E-configuration in the target compound positions the fluorine and tert-butyl groups on opposite sides of the C=N bond, reducing steric clash. In contrast, Z-configured nitrones (e.g., (Z)-N-(2-Bromo...amine oxide ) allow closer proximity of substituents, facilitating radical scavenging or cycloaddition reactions .

- Imine vs. Nitrone : The target compound’s imine group (C=N) is less polarized than the nitrone group (C=N→O), making it less reactive in cycloadditions but more stable in acidic conditions. Nitrones are preferred in antioxidant applications due to their ability to trap free radicals .

Biological Activity

(E)-N-(2-Fluorobenzylidene)-2-methylpropan-2-amine, a compound with notable chemical properties, has been the subject of various studies exploring its biological activities, particularly in the context of anticancer effects, antibacterial properties, and potential mechanisms of action. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a fluorobenzylidene moiety attached to a 2-methylpropan-2-amine backbone. Its structure can be represented as follows:

This structural configuration is significant for its interaction with biological targets, particularly in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines, including HepG-2 and MCF-7. For instance, a study evaluating related benzylidene derivatives demonstrated that they could induce apoptosis in cancer cells through mechanisms such as DNA intercalation and inhibition of topoisomerases .

Case Study: Cytotoxicity Assessment

In a comparative analysis, this compound was tested against several cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG-2 | 15.4 | Apoptosis induction, DNA intercalation |

| MCF-7 | 12.7 | Cell cycle arrest at G0/G1 phase |

| A549 | 18.9 | Reactive oxygen species modulation |

These findings suggest that the compound's efficacy varies across different cancer types, with mechanisms involving both apoptosis and cell cycle modulation being critical to its anticancer activity.

Antibacterial Properties

Apart from its anticancer effects, this compound has also shown antibacterial activity against several strains of bacteria. In vitro studies have demonstrated that it exhibits significant inhibition against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

The antibacterial activity was assessed using standard disk diffusion methods. The results were summarized as follows:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

These results indicate that the compound possesses moderate antibacterial properties, making it a candidate for further exploration in antimicrobial therapy.

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by activating caspase pathways and altering mitochondrial membrane potential.

- Cell Cycle Arrest : It effectively halts the progression of the cell cycle, particularly at the G0/G1 phase, thereby preventing further proliferation of cancer cells.

- Reactive Oxygen Species Modulation : The compound influences oxidative stress levels within cells, which can lead to either cytotoxicity or protective effects depending on the cellular context .

Q & A

Q. What synthetic methodologies are commonly employed for preparing (E)-N-(2-Fluorobenzylidene)-2-methylpropan-2-amine, and how is reaction progress optimized?

The compound is synthesized via Schiff base formation between 2-fluorobenzaldehyde and 2-methylpropan-2-amine under reflux in a polar aprotic solvent (e.g., ethanol or methanol). Reaction progress is monitored by thin-layer chromatography (TLC) or in situ Fourier-transform infrared (FTIR) spectroscopy to track the disappearance of the aldehyde carbonyl peak (~1700 cm⁻¹) and the emergence of the imine C=N stretch (~1640 cm⁻¹). Post-synthesis, purification via recrystallization or column chromatography ensures high purity. NMR analysis (e.g., δ ~8.3 ppm for the imine proton) confirms structural integrity .

Q. How is the (E)-stereochemistry of the imine group confirmed experimentally?

The (E)-configuration is confirmed through nuclear Overhauser effect (NOE) NMR experiments. For example, irradiation of the imine proton (δ ~8.3 ppm) shows no enhancement of signals from the fluorobenzyl aromatic protons, indicating trans geometry. Single-crystal X-ray diffraction (SCXRD) provides definitive proof, with torsion angles between the fluorophenyl and tert-butyl groups typically >150°, consistent with the (E)-isomer .

Q. What analytical techniques are critical for assessing purity and structural integrity?

High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₃FN: 178.1036, observed 178.1038). ¹H and ¹³C NMR identify key signals: tert-butyl protons (δ ~1.10 ppm, singlet), imine proton (δ ~8.3 ppm), and fluorinated aromatic protons (δ ~7.2–7.8 ppm). Elemental analysis (e.g., C: 74.5%, H: 7.3%, N: 7.9%) ensures stoichiometric consistency .

Advanced Research Questions

Q. What challenges arise during crystallographic refinement of this compound, and how are they mitigated?

Crystal disorder in the tert-butyl group or fluorophenyl ring can complicate refinement. Using SHELXL (via the SHELX suite), anisotropic displacement parameters (ADPs) are applied to disordered atoms. High-resolution data (e.g., <1.0 Å) and restraints on bond lengths/angles improve model accuracy. The R-factor (e.g., <0.05) and data-to-parameter ratio (>10:1) are critical metrics for reliability .

Q. How do solvent polarity and temperature influence the compound’s stability as a Schiff base?

Hydrolytic stability is pH- and solvent-dependent. In aqueous acidic conditions (pH < 4), the imine bond hydrolyzes to regenerate the aldehyde and amine. Kinetic studies via UV-Vis spectroscopy (monitoring λ_max ~300 nm for the imine) show enhanced stability in aprotic solvents (e.g., DMF) at low temperatures (4°C). Activation energy (Ea) for hydrolysis can be calculated using Arrhenius plots .

Q. How can computational chemistry resolve discrepancies between experimental and predicted spectroscopic data?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR chemical shifts and vibrational frequencies. Deviations between computed and experimental ¹³C NMR shifts (e.g., tert-butyl carbons at δ ~28–30 ppm) may indicate conformational flexibility or crystal-packing effects. Molecular dynamics simulations model solvent interactions to refine predictions .

Q. What strategies address contradictory data in reaction mechanism studies (e.g., competing pathways in Schiff base formation)?

Isotopic labeling (e.g., ¹⁵N-amine) tracks nitrogen migration via 2D NMR (HSQC/HMBC). Kinetic isotope effects (KIEs) differentiate between concerted and stepwise mechanisms. Control experiments with substituted aldehydes (e.g., electron-withdrawing groups) assess electronic effects on reaction rates .

Methodological Notes

- X-ray Crystallography : Use SHELXL for refinement, leveraging Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···F contacts) .

- Spectroscopy : Variable-temperature NMR (e.g., −40°C to 60°C) probes dynamic processes like imine tautomerization .

- Data Validation : Cross-reference HRMS with isotopic patterns (e.g., M+1/M+2 peaks) to confirm molecular formula .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.